Product packaging for Cefepime,(S)(Cat. No.:)

Cefepime,(S)

Cat. No.: B1217946
M. Wt: 480.6 g/mol
InChI Key: HVFLCNVBZFFHBT-CXAGYDPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefepime,(S) is a semi-synthetic, fourth-generation cephalosporin antibiotic intended for research applications. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. As a bactericidal agent, Cefepime achieves this by targeting and binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding activity disrupts the final transpeptidation step of peptidoglycan cross-linking, leading to the formation of a defective and structurally unsound cell wall. Consequently, bacterial cells become susceptible to osmotic pressure and undergo lysis and cell death . This compound is valued in research for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. A key feature of Cefepime is its enhanced stability against degradation by many beta-lactamase enzymes (both plasmid- and chromosome-mediated), which makes it a particularly useful tool for studying resistant pathogens . Its research applications include, but are not limited to, investigations into nosocomial infections, studies on pathogens like Pseudomonas aeruginosa and Enterobacteriaceae , and exploration of bacterial resistance mechanisms . The pharmacokinetics of Cefepime are characterized by its hydrophilic nature, a relatively low volume of distribution (~0.2 L/kg), and primarily renal elimination, with approximately 85% of the dose excreted unchanged in urine . Researchers should note that Cefepime is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N6O5S2 B1217946 Cefepime,(S)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24N6O5S2

Molecular Weight

480.6 g/mol

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/t13-,17-/m1/s1

InChI Key

HVFLCNVBZFFHBT-CXAGYDPISA-N

SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Pictograms

Irritant; Health Hazard

Synonyms

Axépim
BMY 28142
BMY-28142
BMY28142
cefepim
cefepime
cefepime hydrochloride
Maxipime
Quadrocef

Origin of Product

United States

Molecular and Subcellular Mechanisms of Antimicrobial Action

Cefepime's Interaction Dynamics with Bacterial Penicillin-Binding Proteins (PBPs)

The primary mechanism of action of Cefepime (B1668827), like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. nih.govnih.gov This is accomplished through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). nih.govnih.gov

Elucidation of Binding Affinities and Subtype Specificity to PBPs (e.g., PBP-1A, PBP-1B, PBP-2, PBP-3)

Cefepime exhibits a strong affinity for multiple PBP subtypes, which contributes to its potent bactericidal activity. In Escherichia coli, Cefepime demonstrates effective binding to PBP-3 and PBP-1, as well as PBP-2. nih.govyoutube.com Studies have shown that for E. coli K-12, Cefepime, along with other cephalosporins, displays good binding to PBP-3 with a 50% inhibitory concentration (IC50) of 0.5 µg/mL or less. nih.gov Notably, Cefepime has a significantly lower IC50 for PBP-2 in E. coli compared to other extended-spectrum cephalosporins, indicating a higher affinity for this target. nih.gov

In Pseudomonas aeruginosa, Cefepime also targets PBP-3 and PBP-1. nih.govyoutube.com Research indicates excellent binding to PBP-3 in P. aeruginosa with an IC50 of less than 0.0025 µg/mL. nih.gov However, its binding to PBP-2 in this organism is poor, with an IC50 greater than 25 µg/mL. nih.gov

In Klebsiella pneumoniae, Cefepime binds to PBPs 1 through 4 at relatively even concentrations, with IC50 values ranging from 0.015 to 2 mg/L. nih.govnih.govnih.gov This broad PBP binding profile in K. pneumoniae contrasts with other β-lactams that may show more preferential binding to specific PBPs. nih.gov

Table 1: Binding Affinities of Cefepime to Penicillin-Binding Proteins (PBPs) in Various Bacteria

Bacterium PBP Subtype 50% Inhibitory Concentration (IC50)
Escherichia coli K-12 PBP-2 >20-fold lower than other cephalosporins
PBP-3 ≤0.5 µg/mL
Pseudomonas aeruginosa SC8329 PBP-2 >25 µg/mL
PBP-3 <0.0025 µg/mL
Klebsiella pneumoniae PBPs 1-4 0.015 - 2 mg/L

Structural Basis of PBP Inhibition and Conformational Changes Induced by Cefepime Binding

The interaction between Cefepime and PBPs is a covalent one, leading to the formation of a stable acyl-enzyme complex. nih.govnih.gov X-ray crystallography studies of the P. aeruginosa PBP3 in complex with Cefepime have provided insights into the structural basis of this inhibition. nih.gov These studies reveal that upon binding, the β-lactam ring of Cefepime is opened, and the molecule forms a covalent bond with the active site serine residue of the PBP. nih.gov

Mechanistic Disruption of Peptidoglycan Synthesis and Resultant Bacterial Cell Lysis

PBPs are transpeptidases that catalyze the final step in peptidoglycan synthesis, which involves the cross-linking of peptide side chains to form a rigid cell wall. rsc.orgyoutube.com By forming an irreversible acyl-enzyme complex with PBPs, Cefepime effectively inactivates these enzymes, thereby blocking the transpeptidation process. nih.govnih.govrsc.org

This inhibition of peptidoglycan synthesis leads to the formation of a defective and weakened cell wall. nih.govrsc.org The continued activity of autolytic enzymes (autolysins and murein hydrolases) in the absence of new cell wall synthesis results in the breakdown of the existing peptidoglycan. mdpi.com This ultimately leads to a loss of cell integrity, causing the bacterial cell to lyse and die. nih.govrsc.org The morphological consequence of PBP-3 inhibition is the formation of filamentous, non-dividing bacterial cells. nih.gov

Bacterial Outer Membrane Permeation and Intracellular Accumulation

For Cefepime to reach its PBP targets in the periplasmic space of Gram-negative bacteria, it must first traverse the outer membrane. nih.gov

Role of Cefepime's Zwitterionic Character in Porin-Mediated Translocation

A key structural feature of Cefepime is its zwitterionic nature, conferred by the presence of a positively charged N-methylpyrrolidinium group and a negatively charged carboxylate group. mdpi.com This net neutral charge at physiological pH is crucial for its rapid penetration through the porin channels of the Gram-negative outer membrane. mdpi.com

Porins, such as OmpF and OmpC in E. coli, are water-filled channels that allow the passage of small, hydrophilic molecules. nih.gov Cefepime's zwitterionic structure is thought to facilitate its diffusion through these channels. mdpi.com Studies have shown that Cefepime permeates rapidly through both OmpF and OmpC porins. youtube.com This rapid translocation contributes to its enhanced bactericidal activity against Gram-negative pathogens compared to other extended-spectrum cephalosporins. mdpi.com

Mechanisms of Passive Diffusion and Facilitated Transport Across Bacterial Membranes

The primary mechanism for Cefepime to cross the outer membrane of Gram-negative bacteria is through porin channels, which can be considered a form of facilitated diffusion. youtube.com The passage through these channels is driven by the concentration gradient of the antibiotic. mdpi.com

Intrinsic Stability of Cefepime Against Enzymatic Hydrolysis by Beta-Lactamases

Cefepime's chemical structure is key to its ability to withstand the hydrolytic actions of many beta-lactamases. asm.org The presence of a methoxyimino group in the syn-configuration and an aminothiazole moiety confers significant stability against many plasmid- and chromosome-mediated beta-lactamases. asm.org Furthermore, the N-methylpyrrolidine group enhances its penetration into Gram-negative bacteria. asm.org This combination of structural features allows Cefepime to remain active against organisms that have developed resistance to other cephalosporins. asm.org

Resistance Profiles Against Chromosomally-Mediated and Plasmid-Mediated Beta-Lactamases

Cefepime demonstrates robust stability against chromosomally-mediated AmpC beta-lactamases, which are a common source of resistance in organisms like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens. nih.govoup.com While overexpression of AmpC can lead to increased Minimum Inhibitory Concentrations (MICs) for Cefepime, it often remains within a susceptible range where other cephalosporins would be ineffective. nih.govresearchgate.net For instance, a study on AmpC-producing Enterobacteriaceae showed that 96% of these organisms were still susceptible to Cefepime. researchgate.net However, the impact of AmpC derepression on Cefepime MICs can be species-dependent. nih.gov

In the realm of plasmid-mediated beta-lactamases, Cefepime's activity is more varied. It is generally stable against many common plasmid-mediated AmpC enzymes, such as CMY-2, with susceptible MICs often observed in producing organisms. nih.govnih.gov However, the emergence of novel CMY-2 variants with amino acid deletions can lead to reduced susceptibility to Cefepime. nih.gov

Against Extended-Spectrum Beta-Lactamases (ESBLs), which are primarily plasmid-mediated and common in Escherichia coli and Klebsiella pneumoniae, Cefepime can be hydrolyzed. asm.org The activity of Cefepime against ESBL-producing isolates is variable, with susceptibility rates reported across a wide range. oup.com The presence of certain ESBL types, such as some CTX-M enzymes, can confer higher levels of resistance to Cefepime. psu.edu

Interactive Table 1: Cefepime MIC Values against Chromosomally-Mediated AmpC-Producing Enterobacterales

OrganismWild-Type MIC (µg/mL)AmpC Derepressed Mutant MIC (µg/mL)Fold IncreaseReference
Enterobacter cloacae complex0.125 - 21 - >256up to >2048 nih.govresearchgate.net
Citrobacter freundii complex0.06 - 10.25 - 32up to 533 nih.gov
Serratia marcescens0.25 - 21 - 16up to 64 nih.gov
Klebsiella aerogenes0.06 - 0.50.125 - 4up to 67 nih.gov

Interactive Table 2: Cefepime MIC Values against Plasmid-Mediated Beta-Lactamase-Producing Enterobacteriaceae

OrganismBeta-Lactamase TypeCefepime MIC Range (µg/mL)Reference
Escherichia coliESBL (various)≤1 - >256 asm.orgoup.com
Klebsiella pneumoniaeESBL (various)≤1 - >256 oup.compsu.edu
Escherichia coliCMY-2 (plasmid-mediated AmpC)0.125 - 4 nih.gov
Klebsiella pneumoniaeCMY-1-like (plasmid-mediated AmpC)1 - >256 (with inoculum effect) psu.edu
Escherichia coliCMY-33/CMY-44 (CMY-2 variants)6 - 96 nih.gov

Characterization of Cefepime as a Poor Inducer of Type 1 Beta-Lactamases

A critical aspect of Cefepime's efficacy against bacteria with inducible chromosomal AmpC (Type 1) beta-lactamases is its characteristic as a poor inducer of enzyme expression. researchgate.netoup.com Unlike potent inducers such as cefoxitin (B1668866) and imipenem, Cefepime does not significantly provoke the overproduction of AmpC beta-lactamases. oup.com This low induction potential means that even in the presence of the ampC gene, bacteria are less likely to ramp up their enzymatic defenses in response to Cefepime exposure.

This property, combined with its inherent stability to hydrolysis by AmpC, allows Cefepime to often remain effective against organisms that would demonstrate resistance to third-generation cephalosporins due to induction of AmpC production. oup.com Studies have shown that while derepressed mutants (which constitutively overproduce AmpC) have higher MICs to Cefepime compared to wild-type strains, Cefepime's low induction potential prevents the widespread selection of these resistant mutants during therapy. nih.govresearchgate.net This makes Cefepime a viable therapeutic option for infections caused by inducible AmpC-producing organisms. oup.com

In Vitro Antimicrobial Activity Profiling and Susceptibility Determinations

Characterization of Cefepime's Spectrum of Activity Against Diverse Bacterial Isolates (In Vitro)

Cefepime (B1668827) is a fourth-generation cephalosporin (B10832234) antibiotic characterized by a broad spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative bacteria. oup.comresearchgate.netnih.gov Its zwitterionic properties facilitate rapid penetration across the outer membrane of Gram-negative bacteria. oup.com Furthermore, cefepime exhibits stability against hydrolysis by many common plasmid and chromosomally-mediated β-lactamases, for which it also demonstrates low binding affinity. oup.comnih.gov

The in vitro efficacy of cefepime extends to major pathogens responsible for lower respiratory tract, urinary tract, and skin and soft tissue infections. nih.gov Its activity encompasses Enterobacteriaceae, Pseudomonas aeruginosa, staphylococci, and streptococcal species (excluding enterococci). karger.com Cefepime has shown potent activity against non-cephalosporinase-producing Enterobacteriaceae like Escherichia coli, Proteus mirabilis, Salmonella spp., and Shigella spp. oup.comnih.gov It is also active against cephalosporinase-producing Enterobacter cloacae. oup.comnih.gov The compound's effectiveness includes methicillin-sensitive staphylococci and various streptococci, such as Streptococcus pneumoniae and Streptococcus pyogenes. oup.comoup.com

Minimum Inhibitory Concentration (MIC) Determinations Against Key Gram-Negative Bacilli (e.g., Pseudomonas aeruginosa, Enterobacteriaceae including ESBL-producers)

Cefepime's in vitro potency against key Gram-negative bacilli has been extensively evaluated. Against non-cephalosporinase-producing Enterobacteriaceae, cefepime demonstrates low Minimum Inhibitory Concentrations (MICs), with MIC₅₀ and MIC₉₀ values often reported at ≤0.06 mg/L and ≤0.12 mg/L, respectively. oup.comnih.gov For Enterobacter species, a multicenter Brazilian study reported an MIC₉₀ of 2 µg/ml. unifesp.br However, its activity can be diminished against strains that hyperproduce cephalosporinases or produce extended-spectrum β-lactamases (ESBLs). oup.com For ESBL-producing Klebsiella pneumoniae, MICs can range from 0.016 to 16 mg/L. oup.comnih.gov The presence of ESBLs is a significant factor, as studies have shown that despite in vitro susceptibility at breakpoints like ≤8 µg/mL, the efficacy against ESBL-producing organisms can be controversial. bjid.org.broup.comnih.gov

Against Pseudomonas aeruginosa, cefepime's activity is comparable to that of ceftazidime. oup.comoup.com For ticarcillin-sensitive strains of P. aeruginosa, cefepime MICs range from 0.5 to 16 mg/L, while for ticarcillin-resistant strains, the MICs are higher, ranging from 8 to 64 mg/L. oup.comnih.gov In one study, the MIC₅₀ and MIC₉₀ for P. aeruginosa were reported as 3 μg/ml and 16 μg/ml, respectively. asm.org Another study found an MIC₉₀ of 16 μg/ml. unifesp.br Resistance rates for P. aeruginosa to cefepime have been noted at 4.8%. nih.govnih.gov

Table 1: In Vitro Activity of Cefepime Against Selected Gram-Negative Bacilli

Organism MIC₅₀ (mg/L) MIC₉₀ (mg/L) MIC Range (mg/L) Notes
Enterobacteriaceae (non-cephalosporinase-producing) ≤0.06 oup.comnih.gov ≤0.12 oup.comnih.gov - Includes E. coli, P. mirabilis, Salmonella spp., Shigella spp.
Enterobacter cloacae (cephalosporinase-producing) - 2 unifesp.br ≤0.5 oup.comnih.gov Activity diminished in hyperproducing strains. oup.comnih.gov
Klebsiella pneumoniae (ESBL-producing) - - 0.016 - 16 oup.comnih.gov Highest MICs observed for ESBL-producers. oup.comnih.gov
Pseudomonas aeruginosa 3 asm.org 16 unifesp.brasm.org 0.5 - 64 oup.comnih.gov Activity varies with susceptibility to other agents like ticarcillin. oup.comnih.gov
Serratia marcescens - 2 unifesp.br - From a multicenter Brazilian study. unifesp.br

MIC Determinations Against Key Gram-Positive Cocci (e.g., Methicillin-Sensitive Staphylococcus aureus, Streptococcus pneumoniae)

Cefepime demonstrates effective in vitro activity against various Gram-positive cocci. For methicillin-sensitive Staphylococcus aureus (MSSA), MICs have been reported in the range of 0.5 to 16 mg/L, with one study finding that all 84 isolates of MSSA were inhibited by 8 mg/L of cefepime. oup.comnih.govnih.gov A Brazilian study reported an MIC₉₀ of 3 µg/ml for oxacillin-susceptible S. aureus. unifesp.br Cefepime has little activity against methicillin-resistant S. aureus (MRSA), with MICs typically ranging from 16 to >128 mg/L. oup.comnih.gov

The antibiotic is also potent against streptococcal species. For Streptococcus pneumoniae, the MIC₅₀ and MIC₉₀ have been reported as 0.25 mg/L. oup.comnih.gov Cefepime's activity against pneumococci is comparable to its activity against Group B streptococci. oup.comnih.gov It has also shown excellent activity against Streptococcus pyogenes (Group A) and other streptococci (Groups C and G), with MICs ranging from ≤0.008 to 2 mg/L. oup.comnih.gov

Table 2: In Vitro Activity of Cefepime Against Selected Gram-Positive Cocci

Organism MIC₅₀ (mg/L) MIC₉₀ (mg/L) MIC Range (mg/L) Notes
Methicillin-Sensitive Staphylococcus aureus (MSSA) - 3 unifesp.br 0.5 - 16 oup.comnih.gov Also reported as 100% inhibited at 8 mg/L. nih.gov
Streptococcus pneumoniae 0.25 oup.comnih.gov 0.25 oup.comnih.gov - Activity is comparable to that against Group B streptococci. oup.comnih.gov
Streptococci (Groups A, C, G) 0.03 oup.comnih.gov 0.25 oup.comnih.gov ≤0.008 - 2 oup.comnih.gov Demonstrates high sensitivity. oup.comnih.gov

Time-Kill Kinetics and Bactericidal Activity Assessment (In Vitro Models)

Cefepime exhibits time-dependent bactericidal activity, a characteristic of β-lactam antibiotics, where efficacy is optimized when the free drug concentration remains above the MIC for a significant portion of the dosing interval. asm.orgmdpi.comasm.org In vitro time-kill curve studies are crucial for understanding the pharmacodynamics of cefepime.

Against ESBL-producing Klebsiella pneumoniae, cefepime used alone at concentrations of 8 and 16 mg/L resulted in a 2 and 3 log₁₀ decrease in bacterial count at 6 hours, respectively. nih.govsci-hub.red However, regrowth was observed at 24 hours, highlighting a potential limitation of monotherapy in certain situations. nih.govsci-hub.red The bactericidal effect of cefepime is linked to its ability to bind to penicillin-binding proteins in the bacterial cell wall, leading to cell lysis and death. nih.gov For S. aureus, maximal efficacy in animal models is seen when serum levels are above the MIC for 40% to 50% of the dosing interval. nih.gov Time-kill studies reflect the dynamic interactions between the antibiotic and bacteria in the early phases of exposure and can be more indicative of clinical outcomes than MIC values alone. sci-hub.red

Synergy and Antagonism Studies with Other Antimicrobial Agents (In Vitro)

The in vitro interaction of cefepime with other antimicrobial agents has been studied to explore potential benefits in treating resistant infections.

With Aminoglycosides : Studies combining cefepime with aminoglycosides like amikacin (B45834) and gentamicin (B1671437) against ESBL-producing, aminoglycoside-resistant K. pneumoniae have demonstrated synergy. nih.govsci-hub.red For instance, the combination of cefepime (8 mg/L) with amikacin (4 mg/L) led to a 4 log₁₀ decrease at 6 hours, and when combined with a higher concentration of amikacin (8 mg/L), no surviving bacteria were detected at 6 hours. nih.govsci-hub.red Similarly, combining cefepime (16 mg/L) with gentamicin (4 mg/L) resulted in a 4 log₁₀ decrease in bacterial count over 24 hours. nih.govsci-hub.red These combinations effectively prevented the regrowth seen with cefepime monotherapy. nih.govsci-hub.red Combinations of cefepime with aminoglycosides have also shown enhanced lethality against MRSA isolates in in vitro pharmacodynamic models. nih.gov

With Fluoroquinolones : The combination of cefepime (32 mg/L) with ciprofloxacin (B1669076) (2 mg/L) also resulted in a 4 log₁₀ decrease over 24 hours against ESBL-producing K. pneumoniae. nih.govsci-hub.red A study on P. aeruginosa biofilms found strong synergistic effects between ciprofloxacin and cefepime. nih.gov

With Glycopeptides : Against staphylococci, the combination of cefepime and vancomycin (B549263) has shown synergistic and additive/indifferent effects. nih.govoup.com In a study using the chequerboard method against 35 clinical isolates of S. aureus and S. epidermidis (both methicillin-sensitive and -resistant), the combination was synergistic against 16 isolates and additive/indifferent against 20. nih.govoup.com Time-kill studies confirmed synergistic killing with clinically achievable concentrations of both vancomycin and cefepime for most tested isolates, including MRSA. nih.gov

Antagonism : In one study, the combination of cefepime and tigecycline (B611373) was found to be antagonistic against two MRSA isolates. nih.gov

Influence of In Vitro Environmental Conditions on Cefepime's Antimicrobial Efficacy (e.g., pH, Growth Media Composition, Biofilm Formation)

The effectiveness of cefepime can be influenced by various in vitro environmental factors, most notably the presence of bacterial biofilms.

Biofilm Formation : Biofilms, which are structured communities of bacteria encased in a self-produced matrix, present a significant challenge to antibiotic efficacy. Cefepime has demonstrated activity in both inhibiting the formation of and hydrolyzing established biofilms. In a study against Staphylococcus aureus, cefepime caused 70.63% inhibition of biofilm formation. nih.gov Against Escherichia coli, cefepime showed the highest biofilm inhibition among tested cephalosporins (66.47%) and also induced significant hydrolysis (59.86%) of established E. coli biofilms. nih.gov This enhanced activity is partly attributed to its ability to penetrate the biofilm structure. nih.gov In studies on Pseudomonas aeruginosa, cefepime showed inhibitory effects on biofilms, and its combination with agents like gentamicin resulted in complete eradication of the biofilm. nih.gov

Inoculum Effect : A phenomenon known as the "inoculum effect" can also influence cefepime's in vitro activity, where the MICs of cefepime increase in the presence of a high bacterial burden of ESBL-producing organisms. nih.gov This effect is a critical consideration, as high bacterial loads may be present in certain clinical infections. idsociety.org

Mechanisms and Evolutionary Dynamics of Bacterial Resistance to Cefepime

Beta-Lactamase-Mediated Resistance Mechanisms

The most prevalent mechanism of resistance to Cefepime (B1668827) among Gram-negative bacteria is the production of beta-lactamase enzymes. nih.gov These enzymes inactivate beta-lactam antibiotics, including Cefepime, by hydrolyzing the amide bond in the characteristic beta-lactam ring, rendering the drug ineffective. rcsb.org Several classes of beta-lactamases, each with a distinct spectrum of activity, contribute to Cefepime resistance.

Extended-spectrum beta-lactamases (ESBLs) are a significant threat to Cefepime's activity. asm.org These enzymes are primarily produced by Enterobacteriaceae, such as Escherichia coli and Klebsiella pneumoniae. nih.gov ESBLs are typically derived from mutations in classic beta-lactamase genes, which broadens their substrate profile to include third and fourth-generation cephalosporins. nih.govnih.gov While Cefepime was designed to be more stable against hydrolysis by common beta-lactamases, many ESBLs can effectively hydrolyze it. asm.orgnih.gov The hydrolytic efficiency can vary among different ESBL types, with some conferring high levels of resistance. nih.gov Organisms producing ESBLs often exhibit co-resistance to multiple other antibiotic classes, further complicating treatment. nih.gov

AmpC beta-lactamases, which belong to Ambler class C, are another important factor in Cefepime resistance. nih.gov These enzymes are typically encoded on the chromosome of several Gram-negative bacteria, including Enterobacter spp., Serratia spp., and Citrobacter spp. nih.govoup.com In many of these organisms, AmpC expression is inducible, meaning it can be significantly increased in the presence of certain beta-lactam antibiotics. oup.com While Cefepime itself is a weak inducer of AmpC production, prior exposure to other beta-lactams can lead to a "derepressed" state where AmpC is constitutively overproduced at high levels. nih.govoup.com Cefepime generally has a lower affinity for AmpC enzymes compared to third-generation cephalosporins, which can sometimes maintain its clinical utility. nih.govmdpi.com However, high-level AmpC overexpression can lead to clinically significant Cefepime resistance. nih.govnih.gov

The emergence and spread of carbapenemases, enzymes capable of hydrolyzing carbapenems, also pose a significant challenge to Cefepime therapy. asm.org These enzymes are diverse and are categorized into Ambler classes A, B, and D. nih.gov

Klebsiella pneumoniae carbapenemases (KPCs) , which are class A enzymes, can hydrolyze Cefepime, although often less efficiently than they do carbapenems. nih.gov The presence of KPC-producing organisms has been associated with Cefepime treatment failures, even when in vitro tests suggest susceptibility. nih.govresearchgate.net

Metallo-beta-lactamases (MBLs) , such as New Delhi metallo-beta-lactamase (NDM) and Verona integron-encoded metallo-beta-lactamase (VIM), belong to class B. These enzymes have a broad substrate profile that includes penicillins, cephalosporins, and carbapenems, and they can efficiently hydrolyze Cefepime. nih.gov

OXA-type carbapenemases , belonging to class D, are another group of enzymes that can contribute to Cefepime resistance. wikipedia.org While some OXA-type enzymes, like OXA-48, show moderate resistance to Cefepime hydrolysis, others can confer more significant resistance. asm.orgwikipedia.org

The presence of these carbapenemases in clinical isolates often leads to multidrug-resistant profiles, severely limiting therapeutic options. cambridge.org

The genetic determinants of ESBL production are frequently located on mobile genetic elements like plasmids, which facilitates their spread between different bacterial species. uiw.edufrontiersin.org The most common families of ESBLs are TEM, SHV, and CTX-M. nih.gov

blaTEM and blaSHV: These genes originally encoded for penicillinases. Point mutations within these genes have led to the evolution of ESBL variants with an expanded substrate spectrum that includes Cefepime. nih.govwikipedia.org

blaCTX-M: This family of ESBLs has become the most dominant worldwide. nih.gov CTX-M enzymes, particularly CTX-M-15, exhibit potent hydrolytic activity against cefotaxime and also efficiently hydrolyze Cefepime. nih.govfrontiersin.org

The global dissemination of high-risk clones of bacteria carrying these resistance genes is a major public health concern. frontiersin.org

Table 1: Key Beta-Lactamases Mediating Cefepime Resistance

Beta-Lactamase Class Examples Common Producing Organisms Mechanism of Action
ESBLs (Class A) TEM, SHV, CTX-M E. coli, K. pneumoniae Hydrolysis of the beta-lactam ring
AmpC (Class C) - Enterobacter spp., Serratia spp. Overexpression/derepression leads to enzymatic degradation
Carbapenemases KPC (Class A), NDM, VIM (Class B), OXA-type (Class D) K. pneumoniae, P. aeruginosa, Acinetobacter spp. Broad-spectrum hydrolysis, including Cefepime

Alterations in Penicillin-Binding Proteins (PBPs)

Another crucial mechanism of resistance to Cefepime involves modifications to its molecular targets, the penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov Beta-lactam antibiotics, including Cefepime, exert their bactericidal effect by binding to and inactivating these enzymes. nih.gov

Resistance can emerge through structural alterations in PBPs, which are often the result of mutations in the genes that encode them. nih.gov These mutations can decrease the binding affinity of Cefepime for the PBP, rendering the antibiotic less effective at inhibiting cell wall synthesis. nih.gov This mechanism is a primary mode of resistance in Gram-positive bacteria. nih.gov For instance, Cefepime shows low affinity for PBP-2a in methicillin-resistant staphylococci and for PBP-4 and PBP-5 in Enterococcus spp. nih.gov

In Gram-negative bacteria, PBP modifications are an increasingly recognized mechanism of resistance. nih.gov For example, specific variations in PBP3 of Pseudomonas aeruginosa have been shown to reduce susceptibility to Cefepime. oup.com These alterations can obstruct the entry of the antibiotic into the binding pocket of the enzyme, thereby diminishing its inhibitory effect. nih.gov While PBP mutations can confer resistance, they may also impact the normal function of the enzyme, potentially affecting bacterial growth and cell division. oup.com

Genetic Mutations and Expression Regulation of Modified PBPs

Resistance to cefepime, a fourth-generation cephalosporin (B10832234), can arise from structural modifications in penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics. These alterations, resulting from genetic mutations, reduce the binding affinity of cefepime to the PBPs, thereby diminishing its antibacterial efficacy. This mechanism is particularly significant in both Gram-positive and Gram-negative bacteria. nih.gov

In Gram-positive organisms such as Streptococcus pneumoniae, resistance to β-lactams is primarily driven by mutations in PBP genes. etflin.com Specifically, alterations in PBP1a, PBP2x, and PBP2b are crucial for the development of non-susceptibility. etflin.comresearchgate.net These mutations often occur near the conserved motifs within the transpeptidase domain, the active site for peptidoglycan synthesis. researchgate.net For instance, the T446A amino acid substitution in PBP2b has been shown to decrease the binding affinity for penicillin by 60%. etflin.com

In Gram-negative bacteria like Pseudomonas aeruginosa, variations in PBP3 have been associated with reduced susceptibility to a range of β-lactams, including cefepime. oup.com While these PBP variations alone might only confer a modest increase in resistance, their impact is often amplified when combined with other resistance mechanisms, such as the overexpression of efflux pumps. oup.com For example, specific PBP3 variants, when present in a P. aeruginosa strain that overexpresses the MexAB-OprM efflux pump, can lead to clinically significant levels of resistance. oup.com

Recent studies have also highlighted the role of PBP2 mutations in decreased susceptibility to novel β-lactam combinations like cefepime/zidebactam in carbapenemase-producing Escherichia coli. nih.gov This suggests that as new agents are introduced to overcome existing resistance, bacteria can evolve further modifications in their PBPs to counter these new therapies.

The regulation of PBP expression also plays a role. While the primary mechanism involves structural gene mutations, changes in the expression levels of certain PBPs could theoretically contribute to resistance, although this is less commonly cited than structural modifications.

Bacterial Species Affected PBP(s) Observed Mutations/Variations Impact on Cefepime Susceptibility
Streptococcus pneumoniaePBP1a, PBP2x, PBP2bMutations near conserved motifs of the transpeptidase domainCritical for the development of non-susceptibility. etflin.comresearchgate.net
Pseudomonas aeruginosaPBP3Various amino acid substitutions (e.g., F533L)Reduced susceptibility, particularly when combined with efflux pump overexpression. oup.com
Escherichia coliPBP2V522I mutationContributes to decreased susceptibility to cefepime/zidebactam. nih.gov

Efflux Pump Overexpression and Modifications in Outer Membrane Permeability

The reduced intracellular accumulation of cefepime, mediated by the overexpression of efflux pumps and decreased outer membrane permeability, represents a significant mechanism of resistance in Gram-negative bacteria.

In Pseudomonas aeruginosa, the overexpression of the MexXY-OprM efflux system is a major contributor to cefepime resistance. asm.orgnih.gov This efflux pump is part of the Resistance-Nodulation-Division (RND) family and can actively transport cefepime out of the bacterial cell. asm.orgnih.govnih.gov Overexpression of the mexY gene, which encodes a key component of this pump, has been frequently observed in clinical isolates of P. aeruginosa that exhibit resistance to cefepime but remain susceptible to ceftazidime. asm.orgnih.govdovepress.com

Studies have shown that the upregulation of MexXY can be the sole mechanism of cefepime resistance in some isolates, while in others it can be found in combination with other resistance mechanisms, such as the production of β-lactamases or the overexpression of other efflux pumps like MexAB-OprM. asm.orgnih.govnih.gov The co-expression of both MexXY-OprM and MexAB-OprM can result in even higher levels of resistance to cefepime. nih.gov Down-regulation of the mexXY operon has been demonstrated to significantly decrease cefepime resistance, confirming the direct role of this efflux system. asm.orgnih.govnih.gov

Efflux System Bacterial Species Mechanism of Action Impact on Cefepime Resistance
MexXY-OprMPseudomonas aeruginosaActive efflux of cefepime from the cell.Overexpression is a major cause of cefepime resistance, often leading to a cefepime-resistant/ceftazidime-susceptible phenotype. asm.orgnih.govnih.govdovepress.com
MexAB-OprMPseudomonas aeruginosaActive efflux of cefepime and other antimicrobials.Co-overexpression with MexXY-OprM can lead to higher levels of cefepime resistance. nih.govekb.eg

The entry of cefepime into the periplasmic space of Gram-negative bacteria is facilitated by outer membrane proteins known as porins. nih.gov Mutations that alter the structure or decrease the expression of these porin channels can significantly reduce the uptake of cefepime, thereby contributing to resistance. nih.gov

In Escherichia coli, the OmpF porin is a key channel for the entry of β-lactam antibiotics. nih.gov Specific mutations within the constriction zone of the OmpF channel, such as G119D and G119E, have been shown to drastically impair the diffusion of cefepime into the cell. nih.gov These mutations introduce a protruding acidic side chain into the pore, which hinders the passage of the zwitterionic cefepime molecule. nih.gov

Similarly, in Klebsiella pneumoniae, the disruption of the major porins OmpK35 and OmpK36 has been linked to reduced susceptibility to cefepime-containing drug combinations. researchgate.netconsensus.app The loss or downregulation of these porins restricts the access of cefepime to its PBP targets in the periplasm. This mechanism of reduced uptake often acts synergistically with other resistance mechanisms, such as the production of β-lactamases, to confer high levels of resistance.

Porin Bacterial Species Effect of Mutation/Downregulation Consequence for Cefepime
OmpFEscherichia coliMutations (e.g., G119D, G119E) in the channel's constriction zone. nih.govDrastically reduced uptake of cefepime into the periplasm. nih.gov
OmpK35/OmpK36Klebsiella pneumoniaeDisruption or downregulation of porin expression. researchgate.netconsensus.appDecreased periplasmic accumulation of cefepime, leading to reduced susceptibility. researchgate.netconsensus.app

Adaptive Resistance and Evolutionary Dynamics in Response to Cefepime Exposure (e.g., Stepwise Mutations, Biofilm Formation)

Bacteria can develop resistance to cefepime through adaptive processes, particularly in response to prolonged or low-level exposure to the antibiotic. This often involves the gradual accumulation of mutations and the formation of biofilms, which provide a protective environment for the bacteria.

Biofilm formation is another critical adaptive strategy that contributes to cefepime resistance. mdpi.com Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances, which can act as a physical barrier to antibiotic penetration. mdpi.com Furthermore, the physiological state of bacteria within a biofilm is often altered, with slower growth rates and the expression of stress response genes, which can make them less susceptible to antibiotics that target actively dividing cells. mdpi.com

Studies on Pseudomonas aeruginosa have demonstrated that sub-inhibitory concentrations of cefepime can actually enhance biofilm formation. nih.gov This is associated with the upregulation of genes involved in biofilm development, such as those encoding for proteases, fimbrial proteins, and alginate. nih.gov The evolution of resistance within biofilms can also differ from that in planktonic (free-swimming) bacteria, with biofilm-adapted populations sometimes exhibiting lower levels of resistance but higher fitness in the absence of the antibiotic. nih.gov

Emerging and Novel Resistance Mechanisms and Their Genetic Determinants

The landscape of cefepime resistance is continually evolving, with the emergence of novel mechanisms and new combinations of existing ones. A significant concern is the increasing prevalence of β-lactamases that can effectively hydrolyze cefepime. These include extended-spectrum β-lactamases (ESBLs) of the TEM, SHV, and CTX-M types, as well as carbapenemases such as KPC and metallo-β-lactamases (e.g., VIM, IMP, and NDM). nih.govmdpi.com The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their rapid spread among different bacterial species. mdpi.com

In Acinetobacter baumannii, cefepime resistance often results from a combination of mechanisms, including the hyperproduction of chromosomal OXA-type carbapenemases, the activation of efflux pumps like AdeABC, and modifications in porins. nih.gov

A more recent area of concern is the development of resistance to new β-lactam/β-lactamase inhibitor combinations that are designed to overcome existing resistance. For example, resistance to cefepime/zidebactam has been linked to specific mutations in PBP2. nih.gov This highlights the remarkable adaptability of bacteria to develop resistance even to the latest therapeutic agents.

The combination of multiple resistance mechanisms within a single isolate is becoming increasingly common. For instance, a P. aeruginosa strain might simultaneously overexpress the MexXY-OprM efflux pump, produce a β-lactamase, and have reduced porin expression, leading to high-level resistance that is difficult to treat. nih.gov The genetic determinants for these combined resistance phenotypes are often complex, involving both chromosomal mutations and the acquisition of resistance genes on mobile elements.

Pharmacokinetic and Pharmacodynamic Modeling Preclinical and Theoretical

Cefepime (B1668827) Distribution and Elimination Studies in Non-Human Animal Models

Preclinical studies in various animal models provide foundational data on how cefepime behaves in the body before and independent of human clinical trials. These studies help elucidate absorption, distribution, metabolism, and excretion (ADME) properties.

Tissue and Fluid Penetration Studies in Animal Models (e.g., Cerebrospinal Fluid, Bronchopulmonary Lavage)

Cefepime demonstrates significant penetration into various tissues and fluids in animal models, which is critical for its efficacy against infections located in these compartments.

Cerebrospinal Fluid (CSF) Penetration: In rat models, cefepime has shown a median penetration into the cerebrospinal fluid (CSF) of approximately 19% when measured by the area under the concentration-time curve (AUC) over 24 hours, and around 3% when measured by the maximum concentration (Cmax) biorxiv.org. Other animal studies have reported cefepime CSF concentrations ranging from 16.2% to 36% of plasma concentrations biorxiv.orgnih.govasm.org. It is understood that cefepime can cross the blood-brain barrier, particularly when it is inflamed drugbank.com.

Bronchopulmonary Lavage (BAL) and Epithelial Lining Fluid (ELF) Penetration: Studies in rats indicate that cefepime can achieve approximately 100% of serum concentrations within the lung tissue and epithelial lining fluid (ELF) within 5 hours post-administration nih.gov. In human studies, the drug-to-plasma ratio (DPRELF/plasma) for cefepime in ELF has been reported to range from 0.197 to 0.373, suggesting a moderate level of penetration into the lung tissue asm.org.

Other Tissue Distribution: Cefepime has been observed to distribute widely in various tissues in animal models. For instance, in rabbits, significant concentrations were found in the kidney, liver, and breast muscles, with the highest levels typically observed in the kidney researcherslinks.com. In goats, pharmacokinetic parameters suggest a faster and broader distribution into tissues compared to some other species tubitak.gov.tr. Studies in rats also demonstrated cefepime distribution into peritoneal fluid, with peritoneal fluid-to-plasma ratios of approximately 0.38 in healthy animals and 0.32 in a sepsis model nih.gov.

Table 1: Cefepime Tissue and Fluid Penetration Ratios in Animal Models

Tissue/Fluid TypeAnimal ModelPenetration Metric (vs. Plasma)Reported Value (%)Citation
Cerebrospinal Fluid (CSF)RatAUC0-24 / Plasma AUC0-2419 biorxiv.org
Cerebrospinal Fluid (CSF)RatCmax / Plasma Cmax3 biorxiv.org
Cerebrospinal Fluid (CSF)Various Animal ModelsConcentration Ratio16.2 - 36 biorxiv.orgnih.govasm.org
Epithelial Lining Fluid (ELF)HumanDPRELF/Plasma19.7 - 37.3 asm.org
Lung TissueRat% of Serum Concentration~100 nih.gov
Peritoneal FluidRat (Control)Fluid/Plasma Ratio0.38 nih.gov
Peritoneal FluidRat (Peritonitis)Fluid/Plasma Ratio0.32 nih.gov

Renal Excretion Mechanisms and Clearance Pathways in Preclinical Models

The primary route of cefepime elimination is through the kidneys, with the majority of the administered dose excreted unchanged.

Excretion Pathway: Renal excretion accounts for approximately 85% of the administered cefepime dose, with the drug being eliminated primarily as unchanged compound drugbank.comnih.govfda.govbiocon.commedsafe.govt.nzfda.govmedscape.com. This elimination occurs mainly via glomerular filtration medsafe.govt.nznih.govhres.ca.

Clearance Mechanisms: Total body clearance and renal clearance values in animals often correlate with creatinine (B1669602) clearance, indicating the kidney's central role mums.ac.ir. For instance, in calves, total body clearance was reported as 1.1 ± 0.08 mL/min/kg nih.gov. In healthy adult volunteers, total body clearance averages 120 mL/min, with renal clearance averaging 110 mL/min medsafe.govt.nzhres.ca. In pediatric patients, the average total body clearance is approximately 3.3 mL/min/kg hres.ca.

Hepatic Metabolism and Metabolite Characterization (e.g., N-methylpyrrolidine, NMP-N-oxide)

Cefepime undergoes minimal metabolism, with the liver playing a minor role in its biotransformation.

Metabolic Pathways: Cefepime is primarily metabolized into N-methylpyrrolidine (NMP), which is subsequently oxidized to NMP-N-oxide drugbank.comnih.govfda.govbiocon.commedsafe.govt.nzfda.govnih.govnih.gov. NMP-N-oxide is identified as the predominant metabolite, while NMP and the 7-epimer of cefepime are considered minor byproducts drugbank.comnih.govfda.gov. The oxidation of NMP to NMP-N-oxide is believed to be mediated by flavin-containing mixed-function oxygenases drugbank.com. In animal studies, NMP derived from cefepime degradation is subject to rapid metabolic clearance via oxidation nih.gov.

Metabolite Recovery: Less than 1% of an administered cefepime dose is recovered in urine as NMP, while NMP-N-oxide accounts for approximately 6.8% and the 7-epimer for about 2.5% drugbank.comnih.govfda.govbiocon.com.

Table 2: Cefepime Metabolites and Urinary Recovery

Metabolite/ByproductPercentage of Administered Dose in UrineCitation
Unchanged Cefepime~85% drugbank.comnih.govfda.govbiocon.commedsafe.govt.nzfda.govmedscape.com
N-methylpyrrolidine (NMP)<1% drugbank.comnih.govfda.govbiocon.com
NMP-N-oxide~6.8% drugbank.comnih.govfda.govbiocon.com
7-epimer of Cefepime~2.5% drugbank.comnih.govfda.gov

Protein Binding Dynamics and Interactions with Biomolecules (e.g., Human Serum Albumin)

The interaction of cefepime with plasma proteins, particularly Human Serum Albumin (HSA), influences its free concentration in circulation, thereby affecting its distribution and pharmacological activity.

Characterization of Cefepime Binding Sites and Thermodynamic Parameters (e.g., electrostatic, hydrogen bonding interactions)

Cefepime exhibits relatively low binding to plasma proteins, and studies have elucidated the nature of these interactions.

Protein Binding Extent: Cefepime demonstrates low plasma protein binding, generally reported to be around 20% in humans drugbank.comnih.govasm.orgfda.govnih.govnih.gov. This binding percentage remains consistent regardless of the drug's concentration in serum drugbank.commedsafe.govt.nzfda.gov. In mice, protein binding has been reported as 0% oup.com.

Binding Mechanism and Thermodynamics: Investigations into the binding of cefepime to Human Serum Albumin (HSA) suggest a static quenching mechanism, indicating the formation of a stable cefepime-HSA complex researchgate.nettandfonline.comresearchgate.netnih.gov. The primary forces stabilizing this complex are hydrogen bonding and weak van der Waals interactions, with electrostatic forces also playing a significant role researchgate.nettandfonline.comresearchgate.netnih.govdocumentsdelivered.com. Studies indicate approximately one binding site (n ≈ 1) for cefepime on HSA researchgate.nettandfonline.comresearchgate.netnih.gov. Thermodynamic analysis reveals that the binding process is spontaneous, characterized by an increase in entropy and a decrease in Gibbs free energy researchgate.nettandfonline.comresearchgate.netnih.gov. The distance between the binding sites on HSA and cefepime has been estimated to be around 3.4 nm tandfonline.comresearchgate.netnih.gov.

Table 3: Cefepime Plasma Protein Binding

Protein Bound (%)Species/ContextCitation
~20%Human Plasma drugbank.comnih.govasm.orgfda.govnih.govnih.gov
0%Mouse Plasma oup.com
10.5-16.7%Calf Serum nih.gov

Table 4: Cefepime-HSA Binding Parameters

ParameterValueMethod/NotesCitation
Binding MechanismStatic QuenchingFluorescence Spectroscopy researchgate.nettandfonline.comresearchgate.netnih.gov
Number of Binding Sites (n)≈1Fluorescence Quenching researchgate.nettandfonline.comresearchgate.netnih.gov
Dominant InteractionsH-bonding, van der Waals, ElectrostaticSpectroscopic, Thermodynamic Analysis researchgate.nettandfonline.comresearchgate.netnih.govdocumentsdelivered.com
Binding Distance (r)3.4 nmFluorescence Resonance Energy Transfer (FRET) tandfonline.comresearchgate.netnih.gov
Thermodynamic ParametersSpontaneous (ΔG < 0)Based on temperature dependence researchgate.nettandfonline.comresearchgate.netnih.gov

Computational Modeling of Cefepime-Protein Interactions (e.g., Molecular Docking, Dynamics Simulations)

Computational techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and understanding the precise interactions between cefepime and biological targets, such as proteins.

HSA Binding Site Prediction: Molecular modeling studies have indicated that cefepime binds strongly to site I, specifically subdomain IIA, of Human Serum Albumin (HSA) tandfonline.comresearchgate.netnih.govdocumentsdelivered.com.

Efflux Pump Interactions: In the context of antibiotic resistance, computational approaches have been applied to study cefepime's interaction with bacterial efflux pumps like AcrB in Escherichia coli. Molecular docking and MD simulations revealed that cefepime exhibits a higher affinity for the "hydrophobic trap" within the AcrB binding pocket compared to ceftazidime, suggesting that surface complementarity, rather than just hydrophobicity, is crucial for substrate interaction with this pump nih.govresearchgate.net. These findings are valuable for the rational design of new antibiotics that can evade efflux-mediated resistance mechanisms nih.gov.

Beta-Lactamase Binding: Molecular docking studies have also identified cefepime as having a strong binding affinity for the AmpC β-lactamase protein, with a calculated binding score of -11.65 kcal/mol nih.gov. This type of analysis helps in understanding drug-target interactions relevant to antibiotic resistance.

Compound List:

Cefepime

N-methylpyrrolidine (NMP)

NMP-N-oxide

7-epimer of cefepime

Human Serum Albumin (HSA)

AcrB (protein)

AmpC β-lactamase (protein)

Ceftazidime (used for comparison in computational studies)

Taniborbactam (mentioned in combination studies)

Enmetazobactam (mentioned in combination studies)

Cefepime Stability and Degradation Pathways in Research Contexts

In Vitro Degradation Kinetics and Half-Life Determination Under Controlled Conditions

The rate at which cefepime (B1668827) degrades is significantly influenced by environmental factors such as temperature, pH, and light exposure. Researchers have quantified its stability through half-life determinations under various controlled conditions.

Temperature and Medium Effects: Cefepime's stability is inversely proportional to temperature. In aqueous solutions, cefepime exhibits reasonable stability, remaining intact for approximately 24 hours at room temperature. However, its stability diminishes considerably at elevated temperatures, particularly body temperature. Storage at reduced temperatures, such as 4°C (refrigerated) or -20°C (frozen), markedly extends its shelf life. For instance, in water, the degradation half-life of cefepime at 25°C is reported to exceed 200 hours, while at 4°C, it can remain stable for up to 7 days, or even 15 days in solutions like 0.8% NaCl or 5% dextrose researchgate.netingentaconnect.com. At higher temperatures, such as 80°C, the half-life can be as short as 0.30–2.39 hours, decreasing to 0.68–3.85 hours at 60°C mdpi.com.

In cation-adjusted Mueller Hinton broth (CA-MHB) at pH 7.25 and 36°C, cefepime demonstrates a degradation half-life of approximately 50.8 hours researchgate.net. Studies simulating continuous infusion at 37°C indicate a chemical half-life of around 64 hours. To maintain 90% stability over a 24-hour period during continuous infusion, it is recommended that the average temperature not exceed 29.1°C core.ac.uk. In biological matrices like human plasma, cefepime is stable for 2 hours at room temperature or on ice, and for 24 hours at 4°C. However, it degrades substantially within 24 hours when kept at room temperature nih.gov.

pH Influence: The pH of the solution is a critical determinant of cefepime stability. Maximum stability in aqueous solutions is observed within the pH range of 4.0–6.0 ingentaconnect.com. Degradation rates accelerate in alkaline conditions, and an increase in pH resulting from cefepime breakdown can cause the degradation kinetics to deviate from predictable first-order models nih.govfrontiersin.org.

Light Exposure: Exposure to ultraviolet (UV) radiation has a detrimental effect on cefepime stability, leading to a significant reduction in its half-life. Studies have reported half-lives (t₀.₅) ranging from 0.23 to 0.71 hours under UV radiation mdpi.com.

Kinetic Parameters: An analysis of cefepime degradation across a temperature range of 1°C to 55°C, using an Arrhenius plot, revealed a log-linear relationship between the degradation rate and temperature. The calculated activation energy for this process is 81.4 kJ mol⁻¹ K⁻¹ nih.gov.

ConditionMedium / SolventHalf-life (approx.)Source
Room Temperature (25°C)Water> 200 hours researchgate.net
Refrigerated (4°C)Water7 days ingentaconnect.com
Refrigerated (4°C)0.8% NaCl / 5% Dextrose15 days ingentaconnect.com
Refrigerated (4°C)Human Plasma24 hours nih.gov
Room Temperature (25°C)Human Plasma2 hours nih.gov
Simulated Infusion (37°C)Solution10 hours core.ac.uk
Simulated Infusion (24h CI)Solution94.3% remaining core.ac.uk
High Temperature (80°C)Solution0.30–2.39 hours mdpi.com
High Temperature (60°C)Solution0.68–3.85 hours mdpi.com
CA-MHB (pH 7.25, 36°C)Broth50.8 hours researchgate.net
UV RadiationSolution0.23–0.71 hours mdpi.com
pH 4.0–6.0Aqueous SolutionMaximum stability ingentaconnect.com
pH > 7.0 (Alkaline)Aqueous SolutionIncreased degradation ingentaconnect.comfrontiersin.org

Identification and Structural Characterization of Cefepime Degradation Products

The primary degradation pathways for cefepime involve the hydrolysis of its characteristic β-lactam ring and the cleavage of the R2 side chain, specifically the N-methylpyrrolidine moiety. These chemical transformations result in the formation of various degradation products, which can be identified and structurally characterized using analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) researchgate.netcore.ac.uknih.govthermofisher.com.

The principal degradation mechanisms identified include:

β-Lactam Ring Opening: The four-membered β-lactam ring, essential for antibiotic activity, is susceptible to hydrolysis. This process yields an inactive, open-ring structure, a common degradation route for cephalosporins researchgate.netcore.ac.uknih.govthermofisher.comuit.nonih.gov.

R2 Side Chain Cleavage: The N-methylpyrrolidine group, which serves as the R2 side chain of cefepime, can be cleaved from the parent molecule researchgate.netcore.ac.uknih.govthermofisher.com.

Key identified degradation products include:

2-[[(2-amino-4-thiazolyl)((Z)-methoxyimino)acetyl]amino]acetoaldehyde: This compound is formed as a result of the β-lactam ring opening thermofisher.com.

N-methylpyrrolidine (NMP): This is the cleaved R2 side chain researchgate.netcore.ac.uknih.govthermofisher.com. Concerns exist regarding the potential toxicity of NMP, as animal studies have indicated adverse effects at high doses thermofisher.com.

Degradation PathwayIdentified Product(s)DescriptionSource
β-Lactam Ring Opening2-[[(2-amino-4-thiazolyl)((Z)-methoxyimino)acetyl]amino]acetoaldehydeAn inactive open-ring structure resulting from hydrolysis of the β-lactam ring. nih.govthermofisher.com
R2 Side Chain CleavageN-methylpyrrolidine (NMP)Cleavage of the N-methylpyrrolidine group from the cefepime molecule. nih.govthermofisher.com
Combined Degradation2-[[(2-amino-4-thiazolyl)((Z)-methoxyimino)acetyl]amino]acetoaldehyde and N-methylpyrrolidineFormation of both the open-ring structure and the cleaved R2 side chain. Ring opening typically precedes side chain cleavage. researchgate.netcore.ac.uknih.govthermofisher.com

Stability Considerations for Cefepime in Various Research Formulations and Solvents

The stability of cefepime in different research formulations and solvents is a crucial consideration for its application in laboratory studies, including antimicrobial susceptibility testing, pharmacokinetic modeling, and the development of novel formulations.

General Stability in Solutions: Cefepime generally maintains stability in aqueous solutions when stored under appropriate conditions. For example, it can remain stable for up to 15 days when stored at 4°C in solutions of 0.8% NaCl or 5% dextrose ingentaconnect.com. Stock solutions of cefepime prepared in methanol (B129727) have shown stability for up to 6 weeks when stored at -20°C nih.gov. Cefepime has also demonstrated stability in processed samples for up to 12 hours when stored in an autosampler maintained at 4°C nih.gov.

Compatibility with Excipients and Solvents: Cefepime has been found to be pharmaceutically compatible with several common excipients used in formulations, such as citric acid, sodium citrate (B86180), polyvinyl alcohol, β-phenylethyl alcohol, phenylmercuric borate (B1201080), and sodium chloride, particularly in 1% aqueous solutions ingentaconnect.com. However, interactions can occur with certain excipients at higher concentrations; for instance, cefepime in 5% solutions has shown interactions with phenylmercuric borate (at 0.001%) and thiomersal (at concentrations above 0.002%) ingentaconnect.com.

Stability in Biological Matrices: In human plasma, cefepime exhibits short-term stability, remaining intact for 2 hours at room temperature or on ice, and for 24 hours at 4°C. However, it degrades significantly within 24 hours when stored at room temperature nih.gov. Cefepime also remains stable through multiple freeze-thaw cycles nih.gov.

Impact of Formulation Type: The zwitterionic form of cefepime is noted for its inherent instability, leading to a loss of activity at elevated temperatures google.com. In contrast, acid addition salts of cefepime, such as cefepime hydrochloride, display superior thermal stability, making them more suitable for incorporation into injectable dosage forms google.com.

Formulation/SolventStorage ConditionStabilityNotesSource
Aqueous Solution4°CStable for 7 days ingentaconnect.com
0.8% NaCl / 5% Dextrose4°CStable for 15 days ingentaconnect.com
Methanol (Stock Solution)-20°CStable for up to 6 weeks nih.gov
Human PlasmaRoom Temperature / IceStable for 2 hours nih.gov
Human Plasma4°CStable for 24 hours nih.gov
Human PlasmaRoom TemperatureUnstable after 24 hours (30.1% degradation) nih.gov
Processed Samples (Autosampler)4°CStable for up to 12 hours nih.gov
1% Aqueous SolutionVarious (implied room temp for compatibility tests)Compatible with citric acid, sodium citrate etc.Compatibility with phenylmercuric borate and thiomersal requires careful concentration control. ingentaconnect.com
Zwitterionic FormElevated TemperaturesUnstable, loses activityLoses 30% activity at 45°C in one week. google.com
Acid Addition SaltsVariousExcellent thermal stabilityMore suitable for injectable dosage forms. google.com

Compound Name List:

Cefepime

N-methylpyrrolidine (NMP)

2-[[(2-amino-4-thiazolyl)((Z)-methoxyimino)acetyl]amino]acetoaldehyde

Cefquinome

Ceftazidime

Cefpirome

Imipenem

Doripenem

Meropenem

Piperacillin

Tazobactam

Clavulanic acid

Cefsulodin

Aztreonam

Ticarcillin

Avibactam

Sulbactam

Ceftiofur

Cefpodoxime

Cefotaxime sodium

Ceftriaxone

Amikacin (B45834)

Enmetazobactam

Synthetic Chemistry, Derivatization, and Structure Activity Relationships

Methodologies for the Synthesis of Cefepime (B1668827) and its Analogues

The synthesis of Cefepime, a semi-synthetic cephalosporin (B10832234), involves complex multi-step chemical processes. The core of these syntheses is the modification of the cephalosporin nucleus, often starting from readily available precursors. Two primary starting materials (parent nuclei) are commonly reported for the synthesis of Cefepime: 7-amino-cephalosporanic acid (7-ACA) and 7-phenylacetamide-3-chloromethyl-4-Cephalosporanic acid p-methoxybenzyl ester (GCLE). google.com

Synthesis from 7-ACA: One common route begins with 7-ACA. google.com This method involves the following key steps:

Protection: The carboxyl and amino groups of the 7-ACA molecule are protected, often through a silanization process using reagents like hexamethyldisilazane (HMDS). google.compatsnap.com

Quaternization: The crucial C3-substituent, N-methylpyrrolidine (NMP), is introduced. This is typically achieved by reacting the protected 7-ACA with a quaternary ammonium (B1175870) salt intermediate formed from N-methylpyrrolidine and an activating agent like iodotrimethylsilane (TMSI). google.compatsnap.com This electrophilic substitution reaction yields the intermediate (6R, 7R)-7-amino-3-[(1-methylpyrrolidinio)methyl]ceph-3-em-4-carboxylate, also known as 7-MPCA. google.com

Acylation: The amino group at the C7 position is then acylated. This is accomplished by reacting 7-MPCA with an activated form of the C7 side chain, such as 2-methoxyimino-2-(2-amino-4-thiazolyl)-(Z)-thioacetic acid benzothiazole ester (AE-active ester). google.comgoogle.com This step often utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. google.com

Salification and Isolation: The final step involves salification, typically with hydrochloric acid, followed by crystallization to yield Cefepime hydrochloride. google.comgoogle.com

Synthesis from GCLE: An alternative pathway utilizes GCLE as the starting material. google.comresearchgate.net This route proceeds through a different sequence of modifications:

Side Chain Cleavage: The p-methoxybenzyl ester protecting group at the C4 position is cleaved. google.com

Quaternization: The resulting intermediate reacts with N-methylpyrrolidine (NMP) to install the C3 side chain. google.com

Enzymatic Deprotection: The phenylacetyl protecting group at the C7 position is removed using an enzyme, such as immobilized penicillin acylase, to produce the key intermediate 7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylic acid hydrochloride (referred to as 7-ACP). google.com

Final Acylation: The 7-ACP intermediate is then acylated at the C7 position with the AE-active ester to form Cefepime. google.com

Structure-Activity Relationship (SAR) Studies of Cefepime Derivatives

The potent and broad-spectrum antibacterial activity of Cefepime is a direct result of its unique chemical structure. Extensive SAR studies have elucidated the specific roles of different parts of the molecule, particularly the substituents at the C3 and C7 positions of the cephalosporin core.

The substituent at the C3 position is a defining feature of fourth-generation cephalosporins like Cefepime. researchgate.net

Enhanced Cell Penetration: Cefepime possesses a quaternized N-methylpyrrolidine moiety at the C3 position, which confers zwitterionic properties (containing both a positive and a negative charge). nih.govnih.gov This characteristic is crucial for its rapid penetration across the outer membrane of Gram-negative bacteria, which acts as a formidable barrier to many antibiotics. nih.govnih.gov The positively charged quaternary ammonium group facilitates movement through porin channels. researchgate.netnih.gov

β-Lactamase Stability: The nature of the C3 substituent significantly influences the stability of the cephalosporin against hydrolysis by β-lactamase enzymes. The quaternary nitrogen imparts a degree of stability against these enzymes. researchgate.netnih.gov The stability is linked to the leaving ability (nucleofugacity) of the C3-substituent after the β-lactam ring is opened by the enzyme. The formation of a transiently stable modified acyl-enzyme complex contributes to this stability. nih.gov

Different quaternary ammonium groups have been explored to optimize activity, with successive alterations extending the antibacterial efficacy of fourth-generation compounds. researchgate.netnih.gov

The acylamino side chain at the C7 position is a primary determinant of the antibacterial spectrum and potency of cephalosporins, largely by influencing their affinity for penicillin-binding proteins (PBPs) and their stability against β-lactamases. nih.govmdpi.com

Aminothiazole Moiety: Cefepime features a 2-(2-aminothiazol-4-yl) group in its C7 side chain. This group is common in extended-spectrum cephalosporins and is associated with enhanced activity against Gram-negative bacteria. nih.gov

Oxyimino Group: The presence of a (Z)-methoxyimino group confers significant stability against many common plasmid and chromosomally-mediated β-lactamases. nih.govnih.gov The syn-configuration of this methoxyimino moiety, combined with the aminothiazole ring, is a key factor in providing this resistance to enzymatic degradation. wikipedia.org

SAR Studies: Studies involving variations of the oxyimino moiety have shown that substituents like methyl, ethyl, difluoromethyl, and carbamoylmethyl groups are favorable for activity. researchgate.net Conversely, introducing acidic substituents on the oxyimino group can lead to decreased activity against certain bacteria, such as Staphylococcus aureus. researchgate.net

The combination of the (Z)-2-(2-aminothiazole-4-yl)-2-methoxyiminoacetamido side chain at C7 with the C3-quaternary ammonium substituent is what provides the beneficial broad-spectrum activity of Cefepime. researchgate.netnih.gov

The biological activity of Cefepime is highly dependent on its specific stereochemistry. The core cephalosporin nucleus has defined chiral centers, and the geometry of the side chains is also critical.

Core Nucleus: The chemical name for Cefepime, 1-[[(6R,7R)-7-[2-(2-amino-4-thiazolyl)-glyoxylamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium chloride, specifies the (6R, 7R) configuration of the bicyclic core. fda.gov This specific arrangement is essential for the molecule to adopt the correct three-dimensional shape to bind to its target PBPs and inhibit bacterial cell wall synthesis.

C7 Side Chain Geometry: The geometry of the oxime group at the C7 side chain is specified as (Z) (or syn). wikipedia.orgfda.gov This (Z)-isomer is crucial for both β-lactamase stability and potent antibacterial activity. The alternative (E)-isomer is significantly less active.

Any deviation from this precise stereochemical configuration results in a dramatic loss of antibacterial efficacy, highlighting the highly specific nature of the interaction between the antibiotic and its bacterial targets.

Design and Synthesis of Novel Cefepime-Based Beta-Lactamase Inhibitor Combinations

The increasing prevalence of multidrug-resistant bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases, has threatened the clinical utility of many β-lactam antibiotics, including Cefepime. uq.edu.aubohrium.commdpi.com A primary strategy to overcome this resistance is to combine Cefepime with a β-lactamase inhibitor (BLI). Several novel Cefepime-BLI combinations are in clinical development. uq.edu.ausemanticscholar.org

The design principle involves pairing Cefepime, a potent cephalosporin with inherent stability to some β-lactamases (like AmpC), with a novel inhibitor that can neutralize a wider range of enzymes, especially ESBLs and carbapenemases (serine and metallo-β-lactamases). mdpi.comnih.gov

Cefepime Combination PartnerInhibitor ClassTarget β-Lactamases
Taniborbactam Bicyclic boronateSerine β-lactamases (Classes A, C, D) and Metallo-β-lactamases (Class B, e.g., NDM, VIM) researchgate.netconsensus.app
Zidebactam Diazabicyclooctane (DBO)Serine β-lactamases (Classes A, C) and high affinity for PBP2 (acts as a β-lactam "enhancer") nih.govnih.gov
Enmetazobactam Penicillanic acid sulfonePrimarily Extended-Spectrum β-Lactamases (ESBLs) uq.edu.aumdpi.com
Tazobactam Penicillanic acid sulfonePrimarily Extended-Spectrum β-Lactamases (ESBLs) uq.edu.au

These combinations are designed to restore the activity of Cefepime against multidrug-resistant Gram-negative pathogens. For instance:

Cefepime/taniborbactam is being developed to target infections caused by carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa, showing activity against producers of KPC, OXA-48, and some metallo-β-lactamases. uq.edu.auresearchgate.net

Cefepime/zidebactam has shown activity against MBL-producing Enterobacterales and P. aeruginosa in preclinical studies, leveraging a dual mechanism of β-lactamase inhibition and PBP2 binding. uq.edu.aunih.govnih.gov

Cefepime/enmetazobactam and Cefepime/tazobactam are viewed as potential carbapenem-sparing options for treating infections caused by ESBL-producing organisms. uq.edu.aubohrium.com

The synthesis of these combination products involves the separate synthesis of Cefepime and the respective inhibitor, which are then formulated together in a fixed-dose combination. The development of these novel pairings represents a critical strategy in addressing the challenge of antimicrobial resistance.

Advanced Analytical and Bioanalytical Methodologies for Cefepime Research

Chromatographic Techniques for Cefepime (B1668827) Quantification and Purity Analysis

Chromatography, particularly liquid chromatography, stands as the cornerstone for the quantitative analysis and purity assessment of Cefepime. These methods offer high resolution and sensitivity, enabling the separation of Cefepime from its impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and robust technique for the assay of Cefepime in bulk drug and pharmaceutical formulations. ijpsr.com Reversed-phase (RP-HPLC) is the most common mode, typically employing a C18 stationary phase. researchgate.netscielo.br The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netscielo.br

Method development focuses on optimizing parameters such as mobile phase composition, pH, and flow rate to achieve a short retention time, good peak symmetry, and effective separation from potential impurities and co-formulated drugs like amikacin (B45834) or tazobactam. researchgate.netscielo.br Detection is commonly performed using a UV detector at wavelengths where Cefepime exhibits significant absorbance, such as 210 nm, 212 nm, 235 nm, or 254 nm. ijpsr.comresearchgate.netscielo.brchromatographyonline.com Validation of these HPLC methods is conducted according to ICH guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure their reliability for routine quality control. researchgate.netscielo.br For instance, a stability-indicating RP-HPLC method was developed to separate Cefepime from its degradation products formed under various stress conditions (acidic, alkaline, and aqueous). scielo.br

Table 1: Examples of HPLC Methods for Cefepime Analysis This is an interactive table. You can sort and filter the data.

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection (nm) Linearity Range (µg/mL) Reference
PrincetonSPHER-100 C-18 25 mM Potassium dihydrogen phosphate buffer (pH 6.2) : Acetonitrile (94:6, v/v) 1.0 210 4–24 researchgate.net
C18 Column Methanol : Acetonitrile : Acetate (B1210297) buffer (75:20:05, v/v) at pH 5.1 1.0 212 10-100 scielo.br
YMC C18 Acetonitrile : Water (70:30, v/v) - 235 - ijpsr.com
Acclaim 120 C18 (3 µm) 6% Acetonitrile in 5 mM monobasic potassium phosphate 0.20 254 - chromatographyonline.comchromatographyonline.com

For the highly sensitive and selective quantification of Cefepime in complex biological matrices such as human plasma and cerebrospinal fluid, Ultra-Performance Liquid Chromatography or High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS or LC-MS/MS) is the method of choice. nih.govnih.gov These techniques offer significant advantages over HPLC-UV methods, including lower limits of quantification (LLOQ), reduced sample volume requirements, and greater specificity, which is particularly important when analyzing samples from critically ill patients who may be receiving multiple medications. nih.govasm.org

Sample preparation typically involves a simple protein precipitation step with a solvent like methanol. nih.gov The analysis is performed using a mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring specific precursor-to-product ion transitions in the multiple-reaction-monitoring (MRM) mode, ensuring high selectivity. nih.govjapsonline.com These methods are rigorously validated for linearity, accuracy, precision, and stability under various storage conditions. nih.govnih.gov For example, one validated LC-MS/MS method for the simultaneous quantification of Cefepime and other antibiotics in human plasma had a linear range of 0.5 to 150 μg/mL. nih.gov UPLC-MS/MS is also instrumental in stability studies, enabling the identification and quantification of Cefepime and its degradation products formed under stress conditions. japsonline.comresearchgate.net

Table 2: Examples of LC-MS/MS and UPLC-MS/MS Methods for Cefepime Analysis This is an interactive table. You can sort and filter the data.

Technique Matrix Sample Preparation Linear Range (µg/mL) LLOQ (µg/mL) Reference
LC-MS/MS Human Plasma Protein Precipitation 0.5 - 150 0.50 nih.gov
UPLC-MS/MS Human Plasma & CSF Protein Precipitation 0.2 - 50 0.05 - 2.0 nih.gov
UPLC-MS/MS API Dilution 0.005 - 1.0 - japsonline.com
HPLC-MS/MS Human Serum Protein Precipitation - - journalofappliedbioanalysis.com

Spectroscopic Methods for Cefepime Characterization and Interaction Studies

Spectroscopic techniques are indispensable for the structural characterization of Cefepime, the elucidation of its degradation products, and the investigation of its interactions with biological targets like proteins.

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective approach for the determination of Cefepime in bulk and pharmaceutical dosage forms. jocpr.comderpharmachemica.com The Cefepime molecule itself exhibits maximum UV absorbance at approximately 257 nm. ekb.egdrugfuture.com Some methods are based on the direct measurement of absorbance in a suitable solvent like distilled water or at a specific pH. jocpr.comekb.eg

Alternatively, more selective and sensitive methods in the visible region involve the formation of a colored chromogen through a chemical reaction. derpharmachemica.comasianpubs.org These reactions include:

Complexation: Forming a red-colored complex with 1,10-phenanthroline (B135089) and ferric nitrate, with a maximum absorption (λmax) at 515 nm. derpharmachemica.com

Reduction: Reducing ammonium (B1175870) molybdate (B1676688) (Mo⁶⁺) to molybdenum blue (Mo⁵⁺) in a sulfuric acid medium, which is measured at λmax values between 695-716 nm. mdpi.com

Oxidative Coupling: Reacting with 3-methyl-2-benzothiazolinone hydrazone (MBTH) and ferric chloride to form a colored species with a λmax at 630 nm. asianpubs.org

Diazotization and Coupling: Involving the formation of a diazonium salt of Cefepime that couples with reagents like 4-tetra-butylphenol or 2,5-dimethylphenol (B165462) in an alkaline medium to produce stable colored azo dyes with λmax at 500 nm and 515 nm, respectively. sysrevpharm.orgekb.eg

These methods are validated for linearity, with Beer's law being obeyed over specific concentration ranges. derpharmachemica.comasianpubs.orgsysrevpharm.org

Table 3: Examples of UV-Visible Spectrophotometric Methods for Cefepime Determination This is an interactive table. You can sort and filter the data.

Method/Reagent λmax (nm) Linearity Range (µg/mL) Reference
Direct (in Distilled Water) 257 20 - 100 jocpr.com
Complexation with Hg(I) 263 3.65 - 40 ekb.eg
1,10-Phenanthroline & Ferric Nitrate 515 0.28 – 7.26 derpharmachemica.com
Folin-Ciocalteu Reagent 700 10 - 40 asianpubs.org
MBTH & Ferric Chloride 630 2.5 - 12.5 asianpubs.org
Diazotization with 2,5-dimethylphenol 515 1.0 - 50 sysrevpharm.org
Diazotization with 2,6-dimethylphenol 515 2 - 50 ekb.eg
Reduction of Ammonium Molybdate 695-716 2 - 70 mdpi.com

Understanding the binding interaction of Cefepime with transport proteins like Human Serum Albumin (HSA) is fundamental to its pharmacokinetics. Fluorescence spectroscopy and Circular Dichroism (CD) are powerful techniques for such investigations. tandfonline.com

Fluorescence spectroscopy is used to study the binding by monitoring the quenching of the intrinsic fluorescence of HSA (originating from its tryptophan residues) upon the addition of Cefepime. tandfonline.com Analysis of the fluorescence quenching data at different temperatures allows for the determination of key binding parameters:

Quenching Mechanism: The process is identified as static quenching, indicating the formation of a ground-state complex between Cefepime and HSA. tandfonline.com

Binding Constant (Kb) and Number of Binding Sites (n): These values quantify the affinity of the drug for the protein. Studies show a high binding affinity with approximately one binding site (n ≈ 1) for Cefepime on HSA. tandfonline.com

Thermodynamic Parameters: The calculation of enthalpy change (ΔH) and entropy change (ΔS) reveals the nature of the interaction forces. For Cefepime and HSA, results indicate that electrostatic interactions and hydrogen bonding play a major role in the binding process. tandfonline.com

Binding Distance (r): Using Förster's non-radiative energy transfer (FRET) theory, the distance between the donor (HSA) and acceptor (Cefepime) can be calculated, with one study reporting a distance of 3.4 nm. tandfonline.com

Circular Dichroism (CD) spectroscopy provides insights into the secondary structure of the protein. CD measurements have demonstrated that the binding of Cefepime to HSA induces conformational changes, specifically a reduction in the α-helical content of the protein. tandfonline.com

The definitive identification and structural elucidation of Cefepime and its degradation products rely on the combined power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

During stress stability studies (e.g., exposure to heat, oxidation, or photolysis), Cefepime can degrade into various impurities. nih.gov While HPLC can detect these impurities, their structural identification requires more advanced techniques. Researchers have successfully used a combination of LC/MS, Time-of-Flight Mass Spectrometry (TOF-MS), and extensive NMR analysis (including ¹H NMR, ¹³C NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC) to characterize novel degradation products. nih.gov

For example, two new impurities formed during stress studies were isolated and their structures were unambiguously established. nih.gov One major degradant was identified as (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide (Impurity-I). nih.gov Another key degradation product is N-methylpyrrolidine (NMP). researchgate.net Tandem mass spectrometry (MS/MS) is particularly useful for proposing fragmentation pathways and identifying degradants formed under forced degradation conditions, complementing the structural information provided by NMR. japsonline.comresearchgate.net

Electrochemical and Voltammetric Methods for Cefepime Analysis

Electrochemical methods offer a compelling alternative for the analysis of Cefepime due to their inherent simplicity, high sensitivity, low cost, and rapid analysis times without the need for extensive sample preparation like derivatization or extraction. researchgate.net Various voltammetric and polarographic techniques have been successfully applied to quantify Cefepime in different matrices.

One prominent method is adsorptive stripping voltammetry (AdSV) using a hanging mercury drop electrode (HMDE). nih.gov This technique relies on the strong adsorption of the Cefepime molecule onto the electrode surface in an acidic medium, with optimal adsorption observed at a pH of 5.8. nih.gov Following the preconcentration step, linear sweep voltammetry is used for quantification. This method has proven to be highly sensitive, achieving a detection limit of 4.8 x 10⁻¹⁰ M with a 120-second preconcentration time. nih.gov The precision of this AdSV method is notable, with a relative standard deviation (RSD) of 0.93% at a concentration level of 10⁻⁷ M. nih.gov Differential pulse polarography has also been effectively used for determining Cefepime in serum samples. nih.gov

The electro-oxidation of Cefepime has been investigated using solid electrodes. Studies utilizing a glassy carbon electrode (GCE) have employed cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to explore Cefepime's anodic behavior. researchgate.net The oxidation is believed to involve the aminothiazole moiety within the Cefepime structure, which generates a distinct anodic peak. researchgate.net

Furthermore, research has explored the use of microfabricated chips with integrated platinum (Pt) microelectrodes for the on-chip electrochemical detection of Cefepime. tandfonline.comtandfonline.com In this approach, the electro-oxidation of Cefepime is monitored in an acetate buffer at pH 4.5 using DPV and CV. tandfonline.comtandfonline.com This on-chip method provides rapid results and demonstrated a linear calibration curve over a concentration range of 25–150 μM, with a calculated limit of detection of 15 μM. tandfonline.comtandfonline.com

Table 1: Summary of Electrochemical Methods for Cefepime Analysis
TechniqueElectrodepH / MediumLinear RangeLimit of Detection (LOD)Source
Adsorptive Stripping Voltammetry (AdSV)Hanging Mercury Drop Electrode (HMDE)5.8Not Specified4.8 x 10⁻¹⁰ M nih.gov
Differential Pulse Voltammetry (DPV)Platinum (Pt) Microelectrode (On-chip)4.5 (Acetate Buffer)25 - 150 μM15 μM tandfonline.comtandfonline.com
Differential Pulse PolarographyDropping Mercury Electrode5.8Not SpecifiedNot Specified nih.gov
Cyclic Voltammetry (CV) / Differential Pulse Voltammetry (DPV)Glassy Carbon Electrode (GCE)< 8.0 (Aqueous Buffer)Not SpecifiedNot Specified researchgate.net

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for analytical research on Cefepime and its related substances. nih.govoup.com CE methods are characterized by high separation efficiency, short analysis times, and minimal solvent consumption. oup.comcolby.edu The fundamental principle involves the separation of charged molecules in a narrow-bore fused silica (B1680970) capillary under the influence of a high-voltage electric field. libretexts.org The migration of analytes is governed by a combination of their electrophoretic mobility and the electroosmotic flow (EOF) of the bulk buffer solution. libretexts.orgyoutube.com

A specific CE method has been developed and validated for the determination of N-methylpyrrolidine, a potential degradation impurity in Cefepime hydrochloride drug substance. nih.govoup.com This method employs a bare fused silica capillary and utilizes indirect UV photometry for detection, monitoring the analyte signal at 240 nm against a reference signal at 210 nm. nih.govoup.com The sample is introduced into the capillary via hydrodynamic injection, and the separation is achieved at ambient temperature with an applied voltage of 25 kV. nih.govoup.com This CE method offers significant advantages over other techniques like ion chromatography, including a shorter data acquisition time of 10 minutes and the use of ambient temperature, which is crucial as Cefepime is known to degrade at elevated temperatures. oup.com

The optimization of the electrophoretic system, including the buffer composition (e.g., imidazole (B134444) buffer at pH 5.1) and injection parameters, is critical to achieving a stable baseline and high signal-to-noise ratio for sensitive and reliable quantification. nih.govoup.com

Table 2: Example of a Capillary Electrophoresis Method for Cefepime-Related Impurity Analysis
ParameterConditionSource
AnalyteN-methylpyrrolidine (impurity in Cefepime) nih.govoup.com
CapillaryBare fused silica, 56 cm effective length, 50 μm inner diameter nih.govoup.com
Background Electrolyte5 mmole imidazole buffer, pH 5.1 (adjusted with acetic acid) nih.govoup.com
Injection ModeHydrodynamic (50 mbar for 5 s) nih.govoup.com
Applied Voltage25 kV (constant) nih.govoup.com
DetectionIndirect UV photometry (240 nm vs. 210 nm) nih.govoup.com
Analysis Time10 minutes nih.govoup.com

Method Validation Parameters for Research Assays

The validation of analytical methods is a critical requirement for Cefepime research to ensure the reliability, consistency, and accuracy of experimental data. Validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH) and the Food and Drug Administration (FDA). nih.govnih.govijrpr.com Key parameters assessed include linearity, accuracy, precision, detection limits, and reproducibility (robustness). ijrpr.com

Linearity: This parameter demonstrates the ability of the assay to produce results that are directly proportional to the concentration of Cefepime within a given range. For a spectrophotometric method, linearity was established in the range of 0.28 – 7.26 µg/ml with a correlation coefficient (r) of 0.998. derpharmachemica.com A microbiological agar (B569324) diffusion bioassay showed linearity (r = 0.99993) in a concentration range of 8.0 to 32.0 µg/mL. researchgate.net For a more complex LC-MS/MS method, the plasma calibration curve for Cefepime was constructed over a range of 0.5 to 150 µg/ml, utilizing a weighted (1/x²) quadratic regression to achieve the best fit. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies. In one spectrophotometric method, accuracy was confirmed by good percent recovery values ranging from 99% to 101%. derpharmachemica.com For a liquid chromatography method, accuracy was demonstrated with variation coefficients smaller than 4.44% and an exactitude value within 8.25% of the nominal value. researchgate.net

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). Precision is evaluated at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. For a microbiological assay, the repeatability RSD was 1.39%. researchgate.net

Intermediate Precision (Inter-day and Inter-analyst): Reflects variations within the same laboratory, such as on different days or with different analysts. The intermediate precision for a microbiological assay showed an RSD of 1.77% between days and 1.97% between analysts. researchgate.net A spectrophotometric method reported low values for inter-day (0.397) and intra-day (0.2109) precision, indicating good reproducibility. derpharmachemica.com

Detection Limits: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy. For an adsorptive stripping voltammetric method, a very low LOD of 4.8 x 10⁻¹⁰ M was achieved. nih.gov A spectrophotometric method based on complexation reported an LOD of 1.20 µg/ml and an LOQ of 3.65 µg/ml. ekb.eg

Reproducibility (Robustness): Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. oup.comresearchgate.net For a capillary electrophoresis method, robustness experiments indicated that minor variations in method parameters were well tolerated. oup.com

Table 3: Summary of Validation Parameters for Various Cefepime Assays
Analytical MethodParameterFindingSource
SpectrophotometryLinearity0.28 – 7.26 µg/ml (r = 0.998) derpharmachemica.com
Accuracy (% Recovery)99% - 101% derpharmachemica.com
Microbiological AssayLinearity8.0 - 32.0 µg/mL (r = 0.99993) researchgate.net
Precision (Repeatability RSD)1.39% researchgate.net
Precision (Intermediate RSD)1.77% (between-day), 1.97% (between-analyst) researchgate.net
LC-MS/MSLinearity0.5 - 150 µg/ml (Quadratic Regression) nih.gov
Adsorptive Stripping VoltammetryLimit of Detection (LOD)4.8 x 10⁻¹⁰ M nih.gov
SpectrophotometryLimit of Quantitation (LOQ)3.65 µg/ml ekb.eg

Computational and Theoretical Approaches in Cefepime Research

Molecular Docking and Dynamics Simulations of Cefepime-Target (PBP, Beta-Lactamase) Interactions

Molecular docking and dynamics simulations are critical tools for visualizing and analyzing the binding of cefepime (B1668827) to its primary targets: Penicillin-Binding Proteins (PBPs) and β-lactamases. These simulations help elucidate the precise modes of interaction, binding affinities, and the conformational changes that occur upon binding.

Studies have employed molecular docking to investigate cefepime's interaction with various PBPs, such as PBP2a of Staphylococcus aureus and PBPs from Streptococcus pneumoniae researchgate.netbiorxiv.orgbiorxiv.org. These analyses aim to understand how cefepime binds to the active sites of these enzymes, which are crucial for bacterial cell wall synthesis. Molecular dynamics (MD) simulations further refine these binding modes, providing insights into the stability of the cefepime-PBP complex over time researchgate.netbiorxiv.orgresearchgate.net. For instance, MD simulations have supported the greater stability of cefepime-PBP complexes compared to their unbound states, highlighting the dynamic nature of these interactions researchgate.net.

Furthermore, cefepime's interaction with β-lactamases, enzymes that confer resistance by hydrolyzing the β-lactam ring, has been a significant area of research. Molecular docking has been used to assess cefepime's binding affinity to different classes of β-lactamases, such as AmpC β-lactamase from Escherichia coli researchgate.netnih.gov. These studies reveal that cefepime can form hydrogen bonds with key residues in the active site of β-lactamases, such as Ser64, Asn346, Asn289, Gly317, Ala318, and Asn152 in AmpC β-lactamase nih.gov. Molecular docking studies have indicated that cefepime can exhibit significant binding affinity to certain β-lactamases, with binding energy scores reported as low as -11.65 kcal/mol for AmpC β-lactamase nih.gov. MD simulations have also been performed on cefepime-β-lactamase complexes, with some studies identifying specific complexes, such as FOX-cefepime, as particularly stable, offering insights into structure-based drug development against specific β-lactamases researchgate.net.

Table 9.1.1: Cefepime Interaction with β-Lactamase Targets (Selected Findings)

Target EnzymeInteraction TypeKey Residues InvolvedBinding Affinity (kcal/mol)Simulation Stability FindingsReference
AmpC β-lactamaseHydrogen bonding, Hydrophobic interactionsSer64, Asn346, Asn289, Gly317, Ala318, Asn152-11.65 (docking score)- nih.gov
FOX-1 β-lactamaseHydrogen bonding, Hydrophobic interactionsNot specifiedNot specifiedFOX-cefepime complex found to be most stable researchgate.net
SHV-1 β-lactamaseNot strongly boundNot specifiedNot specifiedNot specified researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cefepime Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish mathematical models that correlate the chemical structure of cefepime derivatives with their biological activity, such as antibacterial potency. These models help identify key structural features responsible for efficacy and guide the design of new, more potent analogues.

QSAR modeling has been applied to various β-lactam antibiotics, including cephalosporins, to understand the structural basis of their activity drugbank.comresearchgate.netresearchgate.netubc.canih.govsemanticscholar.org. For instance, three-dimensional QSAR (3D-QSAR) studies using the comparative molecular similarity indices analysis (CoMSIA) method have been performed on sets of β-lactam antibiotics. These models have achieved high predictive power, with reported q² values of 0.828 and r² values of 0.937, allowing for the identification of crucial regions for interaction with target proteins like the mammalian H+/peptide cotransporter PEPT1 drugbank.com. While direct QSAR studies specifically on cefepime derivatives are less prominently featured in the provided search results, the broader application of QSAR to cephalosporins indicates its potential utility in optimizing cefepime's structural attributes for improved activity or altered pharmacokinetic properties. QSAR models have also been developed for predicting antibacterial activity of peptides and other compound classes, demonstrating the broad applicability of these methods in drug discovery researchgate.netubc.canih.govsemanticscholar.org.

Table 9.2.1: QSAR Modeling in Cephalosporin (B10832234) Research (Illustrative)

Study FocusQSAR MethodPredictive Power (e.g., q², r²)Key Findings / ApplicationReference
β-lactam antibiotics & tripeptides3D-QSAR (CoMSIA)q² = 0.828, r² = 0.937Identified crucial regions for PEPT1 interaction, guided design of new compounds drugbank.com
Carbapenem derivativesPLS, ANN, GA-ANNGA-ANN showed potentialIdentified key structural features for antibacterial activity researchgate.net
General Antibacterial ActivityInductive QSAR Descriptors + ANN93% correct separationIdentified structural aspects related to antibacterial activity semanticscholar.org

In Silico Prediction of Cefepime Permeation and Distribution Characteristics

Computational methods are instrumental in predicting how cefepime is absorbed, distributed, metabolized, and excreted (ADME) within the body, focusing on its ability to permeate biological membranes and its distribution characteristics.

Studies have utilized pharmacokinetic (PK) modeling and simulation to predict cefepime's distribution. For example, a physiologically based pharmacokinetic (PBPK) model for cefepime has been developed to predict its PK in healthy, pediatric, and disease populations, integrating age-related variations and pathophysiological changes nih.govresearchgate.net. These models aim to characterize cefepime's absorption, distribution, metabolism, and excretion (ADME) properties nih.govresearchgate.net. One study specifically focused on predicting ocular drug distribution, using pharmacokinetic simulation models to describe the entry of unbound drug from plasma to the vitreous humor. This research successfully predicted the ocular distribution of cefepime in humans, demonstrating the utility of these models for estimating drug exposure in specific tissues uef.fiacs.org. Predicted cefepime concentrations in human vitreous humor after intravenous administration were simulated, showing that simulated profiles declined slower than experimental ones, but AUC values differed modestly uef.fi.

In silico ADME analysis, often using web-based tools like SwissADME, can predict physicochemical properties such as lipophilicity, water solubility, and drug-likeness, which are crucial for permeation and distribution mdpi.com. While specific ADME predictions for cefepime using these tools are not detailed in the provided snippets, the general methodology is established for drug discovery mdpi.com.

Table 9.3.1: In Silico Prediction of Cefepime Distribution

Study TypeMethodFocusKey FindingsReference
PBPK ModelingPK-SIM, NCACefepime PK in various populationsModel developed to characterize ADME in healthy, obese, CKD, and pediatric populations nih.govresearchgate.net
Ocular Distribution PredictionPharmacokinetic Simulation ModelDrug entry from plasma to vitreousSuccessfully predicted cefepime ocular distribution in humans uef.fiacs.org
General ADME PredictionSwissADME (web-based)Physicochemical properties, lipophilicity, solubilityUsed for drug-likeness assessment and predicting ADME properties mdpi.com

Bioinformatics and Genomic Analysis for Cefepime Resistance Determinant Identification

Bioinformatics and genomic analyses are essential for identifying the genetic basis of cefepime resistance in bacteria. By analyzing whole-genome sequences and comparing them with resistance databases, researchers can pinpoint specific genes, mutations, or genetic elements that confer resistance.

Whole-genome sequencing (WGS) studies have been instrumental in identifying resistance determinants in various bacterial species. For instance, in Acinetobacter baumannii, WGS revealed the presence of genes like blaPER-7, blaADC-52, and blaOXA-91, which are known to confer resistance to cephalosporins, including cefepime asm.orgasm.org. Mutations in genes such as gyrA (S81L) and parC (V104I and D105E) were also detected in a cefepime-resistant strain, suggesting multifactorial resistance mechanisms asm.org.

In Klebsiella pneumoniae, genomic analysis has identified resistance mechanisms to cefepime-containing combinations. For example, strains resistant to cefepime/avibactam showed differentially expressed proteins enriched in alanine, aspartate, and glutamate (B1630785) metabolism, and ribosome pathways. Bioinformatics analysis suggested that H-NS might play a role in resistance dovepress.com. In other studies, resistance to cefepime combinations has been linked to mutations in porins (e.g., OmpK35, OmpK36) or alterations in regulatory proteins like RamR nih.govtandfonline.com. The presence of specific β-lactamase genes, such as NDM-1, OXA-1, SHV-11, CTX-M-15, and SHV-12, has also been identified through genomic analysis in cefepime-resistant isolates asm.organtimicrobianos.com.ar.

Statistical methods applied to genomic data, such as machine learning models trained on WGS data, can predict cefepime susceptibility. For example, Lasso regression has been used to identify genetic resistance determinants, with models achieving high accuracy in predicting resistance researchgate.net. These analyses allow for the inference of gene-drug resistance associations through statistical testing biorxiv.org.

Table 9.4.1: Identified Cefepime Resistance Determinants via Genomic and Bioinformatics Analysis

Bacterial SpeciesResistance Gene/MutationAssociated MechanismBioinformatics/Genomic MethodReference
Acinetobacter baumanniiblaPER-7, blaADC-52, blaOXA-91β-lactamase productionWhole-genome sequencing (WGS), CARD database asm.orgasm.org
Acinetobacter baumanniigyrA (S81L), parC (V104I, D105E)DNA gyrase and topoisomerase mutationsWGS asm.org
Klebsiella pneumoniaeNDM-1, OXA-1, SHV-11β-lactamase productionWGS, computational tool for β-lactamase identification asm.org
Klebsiella pneumoniaeCTX-M-15, SHV-12, SHV-28β-lactamase productionWGS asm.org
Klebsiella pneumoniaeAlterations in OmpK35/OmpK36, RamRPorin deficiency, regulatory mutationsWGS, genetic analysis nih.govtandfonline.com
Escherichia coliblaCTX-M-27, marR, ompCβ-lactamase production, regulatory protein mutation, porin mutationMachine Learning (Lasso regression) on WGS data researchgate.net

Agent-Based Modeling of Cefepime Resistance Evolution in Microbial Populations

Agent-based modeling (ABM) provides a powerful framework for simulating the evolutionary dynamics of antibiotic resistance in microbial populations. These models allow researchers to explore how factors such as mutation rates, drug concentrations, and population structure influence the emergence and spread of resistance.

Studies have utilized agent-based models to simulate the evolution of cefepime resistance. One such study modeled the process in Comamonas testosteroni exposed to sub-inhibitory concentrations of cefepime. This research used an agent-based model of the modified Moran process to simulate resistance evolution and predict the emergence time and frequency of resistant mutants researchgate.netacs.orgnih.gov. The model demonstrated that early-stage mutations in genes like dnaE2 played a role in resistance evolution, and that diverse resistance mechanisms, including increased efflux, biofilm formation, reduced antibiotic uptake, and drug inactivation, were employed researchgate.netacs.orgnih.gov. The model was also applicable to predicting general resistance evolution researchgate.netacs.org.

Another study employed an agent-based model in NetLogo to investigate bacterial evolution and the acquisition of antibiotic resistance in a heterogeneous medium with an escalated antibiotic gradient, using trimethoprim (B1683648) as an example researchgate.net. While this study did not specifically focus on cefepime, it illustrates the methodology for simulating resistance evolution, including bacterial migration towards higher antibiotic concentrations and the impact of different mutation rates researchgate.net. These models are crucial for understanding how resistance emerges and for developing strategies to mitigate its spread.

Table 9.5.1: Agent-Based Modeling of Antibiotic Resistance Evolution

Model TypeOrganism/Antibiotic FocusSimulation ApproachKey Findings / ApplicationsReference
Agent-Based Model (Modified Moran Process)Comamonas testosteroni / CefepimeSimulation of resistance evolution and mutant emergencePredicted emergence time/frequency of resistant mutants; identified role of dnaE2 mutations and various resistance mechanisms researchgate.netacs.orgnih.gov
Agent-Based Model (NetLogo)E. coli / TrimethoprimSimulation of resistance evolution in heterogeneous mediaDemonstrated bacterial migration towards antibiotic gradients and impact of mutation rates researchgate.net

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying cefepime (S) in biological matrices, and how should validation parameters be optimized?

  • Methodological Answer: Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive quantification in plasma or tissue samples. Validate parameters per FDA/EMA guidelines: linearity (1–100 µg/mL), precision (CV <15%), accuracy (85–115% recovery), and stability under varying pH/temperature conditions . Include internal standards (e.g., deuterated cefepime) to control for matrix effects.

Q. How do physicochemical properties of cefepime (S) influence its stability in experimental storage conditions?

  • Methodological Answer: Assess degradation kinetics via accelerated stability studies (e.g., 40°C/75% RH for 6 months). Monitor hydrolysis (β-lactam ring cleavage) using UV-spectroscopy or NMR. Buffer solutions (pH 4–8) and lyophilization protocols can mitigate instability . Report degradation products via LC-TOF/MS to identify structural vulnerabilities .

Q. What in vitro models are most suitable for evaluating cefepime’s bactericidal activity against multidrug-resistant (MDR) pathogens?

  • Methodological Answer: Employ time-kill assays (TKA) in Mueller-Hinton broth with inoculum sizes of 1×10⁶ CFU/mL. Test against ESBL-producing Enterobacteriaceae or Pseudomonas aeruginosa with varying MICs. Use pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., %T > MIC) to correlate efficacy .

Advanced Research Questions

Q. How can contradictory clinical efficacy data between cefepime and other β-lactams in neutropenic patients be reconciled through meta-analytical frameworks?

  • Methodological Answer: Conduct a cumulative meta-analysis with strict inclusion criteria (e.g., febrile neutropenia trials, standardized dosing). Use random-effects models to account for heterogeneity. Subgroup analyses by pathogen type (Gram-negative vs. Gram-positive) and renal function (e.g., CrCl <50 mL/min) may resolve discrepancies . Address publication bias via funnel plots and Egger’s test.

Q. What experimental designs address cefepime’s suboptimal cerebrospinal fluid (CSF) penetration in meningitis models?

  • Methodological Answer: Use in vivo murine meningitis models infected with Klebsiella pneumoniae. Measure CSF:plasma ratios via microdialysis coupled with LC-MS/MS. Adjust dosing regimens using Monte Carlo simulations to achieve target AUC/MIC ratios in CNS compartments .

Q. How do genomic mutations in AmpC β-lactamases influence cefepime resistance, and what structural biology approaches elucidate binding affinity changes?

  • Methodological Answer: Perform whole-genome sequencing of resistant isolates to identify ampC promoter mutations (e.g., -42G→T). Use X-ray crystallography or molecular dynamics simulations to compare cefepime-enzyme interactions in wild-type vs. mutant proteins. Validate with enzymatic inhibition assays (IC₅₀ shifts) .

Methodological Considerations for Data Contradictions

Q. What statistical approaches mitigate variability in cefepime PK/PD studies across heterogeneous patient cohorts?

  • Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to account for covariates like renal function, albumin levels, and obesity. Bootstrap validation (≥1000 iterations) ensures robustness. Stratify results by creatinine clearance thresholds (e.g., 30–50 mL/min) .

Q. How should researchers optimize experimental protocols to distinguish cefepime’s immunomodulatory effects from direct antimicrobial activity?

  • Methodological Answer: Use endotoxin-neutralizing assays (e.g., Limulus amebocyte lysate) in sepsis models. Compare outcomes in wild-type vs. TLR4-knockout mice. Measure cytokine profiles (IL-6, TNF-α) via multiplex ELISA to isolate immunomodulatory pathways .

Tables: Key Data for Experimental Design

Parameter Recommended Value Evidence Source
LC-MS/MS LOD for cefepime0.1 µg/mL
Stability in plasma (-80°C)>6 months (degradation <5%)
Target %T > MIC for efficacy60–70% (Gram-negative pathogens)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.